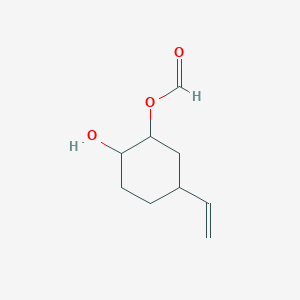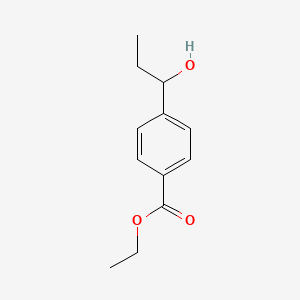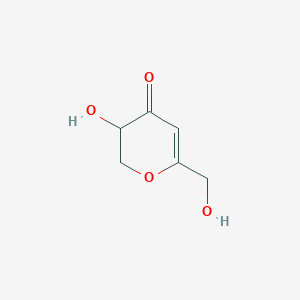
(Z)-2-methyl-6-oxohept-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-methyl-6-oxohept-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone, and a double bond in the (Z)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methyl-6-oxohept-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-buten-2-ol and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of acetonitrile.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the formation of the double bond in the (Z)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-methyl-6-oxohept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, amines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-2-methyl-6-oxohept-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which (Z)-2-methyl-6-oxohept-2-enenitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and affecting metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-methyl-6-oxohept-2-enenitrile: The (E)-isomer of the compound, which has different spatial arrangement and reactivity.
2-methyl-6-oxoheptanenitrile: A similar compound lacking the double bond, resulting in different chemical properties.
2-methyl-6-hydroxyhept-2-enenitrile: A hydroxylated derivative with distinct reactivity and applications.
Uniqueness
(Z)-2-methyl-6-oxohept-2-enenitrile is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and derivatives
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(Z)-2-methyl-6-oxohept-2-enenitrile |
InChI |
InChI=1S/C8H11NO/c1-7(6-9)4-3-5-8(2)10/h4H,3,5H2,1-2H3/b7-4- |
Clé InChI |
SWDKVHPBZCGTFB-DAXSKMNVSA-N |
SMILES isomérique |
CC(=O)CC/C=C(/C)\C#N |
SMILES canonique |
CC(=O)CCC=C(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)







![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
